molecular formula C10H13NO3 B1314486 6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid CAS No. 86776-92-3

6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

Cat. No.: B1314486
CAS No.: 86776-92-3
M. Wt: 195.21 g/mol
InChI Key: XXHBAJHDIJJBLF-UHFFFAOYSA-N
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Description

“6-tert-Butyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 . It is also known as TBOA, a bicyclic pyridine derivative.


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H13NO3 . It consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), which is further substituted with a tert-butyl group, a carboxylic acid group, and an oxo group.


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 195.22, and its molecular formula is C10H13NO3 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Antioxidant and Antimicrobial Applications

Carboxylic acid derivatives, including those with tertiary butyl groups, have been identified for their potential in various applications due to their biological activities. These compounds have demonstrated promising antioxidant, anticancer, antimicrobial, and antibacterial properties. Such natural metabolites and synthetic bioactive compounds are considered good prospects for future chemical preparations in cosmetic, agronomic, and pharmaceutical industries (Dembitsky, 2006).

Biocatalyst Inhibition and Biorenewable Chemicals

Carboxylic acids have been highlighted for their role as biorenewable chemicals, serving as precursors for a variety of industrial chemicals. The fermentation process using engineered microbes like Escherichia coli and Saccharomyces cerevisiae can produce such acids. However, at certain concentrations, these carboxylic acids become inhibitory to microbes, affecting yield and titer. Understanding the impact of carboxylic acids on microbial cells, including damage to cell membranes and internal pH, is crucial for developing metabolic engineering strategies to improve microbial robustness and industrial performance (Jarboe, Royce, & Liu, 2013).

Environmental and Toxicity Studies

Synthetic phenolic antioxidants (SPAs) with tertiary butyl groups have been studied for their environmental occurrence, human exposure, and toxicity. SPAs are used in various industrial and commercial products to extend shelf life by retarding oxidative reactions. Recent studies have focused on their detection in environmental matrices and human tissues, and on understanding their potential toxic effects, including hepatic toxicity and endocrine-disrupting effects. Such insights are vital for future research directions, aiming at developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Levulinic Acid in Drug Synthesis

Levulinic acid (LEV), derived entirely from biomass, showcases the flexibility and diversity of carboxylic acids in drug synthesis. Its derivatives serve as key intermediates for synthesizing various value-added chemicals, demonstrating the potential of carboxylic acids in reducing drug synthesis costs, simplifying synthesis steps, and exploring novel medical applications. LEV's utilization in cancer treatment and medical materials underscores the importance of biomass-derived carboxylic acids in medicinal chemistry (Zhang et al., 2021).

Mechanism of Action

This compound is known to inhibit high-affinity glutamate uptake in brain synaptosomes. This suggests that it may interact with glutamate transporters in the brain, potentially influencing neural signaling and function.

Properties

IUPAC Name

6-tert-butyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(2,3)7-5-4-6(9(13)14)8(12)11-7/h4-5H,1-3H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHBAJHDIJJBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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